HOMO-LUMO Gap: 5-Methyl vs. 2,5-Dimethyl Oxazole
The 5-methyl monosubstituted oxazole core exhibits a HOMO-LUMO energy gap of 13.76 eV, which is 0.18 eV larger than the 13.58 eV gap calculated for the 2,5-dimethyl oxazole core [1]. A larger HOMO-LUMO gap correlates with lower chemical reactivity according to the HSAB principle, indicating that the target compound's parent heterocycle is marginally less reactive than the 2,5-dimethyl analog but more reactive than the unsubstituted oxazole [1]. This electronic difference, when translated to the corresponding acyl chloride, predicts a moderated acylation rate that may offer superior selectivity in reactions with polyfunctional nucleophiles.
| Evidence Dimension | HOMO-LUMO energy gap (eV) of parent oxazole heterocycle |
|---|---|
| Target Compound Data | 13.76 eV (5-methyl oxazole, compound 4 in the study) |
| Comparator Or Baseline | 13.58 eV for 2,5-dimethyl oxazole (compound 6); estimated ~14.0 eV for unsubstituted oxazole (compound 1) |
| Quantified Difference | Δ = +0.18 eV vs. 2,5-dimethyl oxazole; Δ ≈ -0.24 eV vs. unsubstituted oxazole |
| Conditions | Ab initio HF/6-31G** and DFT B3LYP/6-31G** calculations in vacuo; HyperChem 8.03 software |
Why This Matters
The moderated reactivity of the 5-methyl monosubstituted scaffold, compared to the 2,5-dimethyl variant, can reduce unwanted side reactions in complex molecule synthesis, making it a more selective acylating agent.
- [1] Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Organic Chemistry International, vol. 2011, Article ID 254064, 2011. View Source
